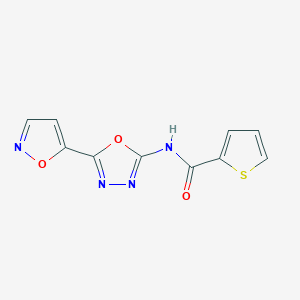
2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid, also known as DOF or DOFMAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DOFMAA is a derivative of the amino acid phenylalanine and has been found to have several interesting properties that make it a valuable tool in scientific studies.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopy
Research on structurally related compounds has focused on their synthesis, molecular structure, and spectroscopic properties. For example, studies involving compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have delved into their synthesis, vibrational wavenumbers, molecular electrostatic potential maps, and analyses such as HOMO and LUMO to determine charge transfer within molecules. These studies provide insights into the stability of molecules arising from hyper-conjugative interactions and charge delocalization, as highlighted by Rahul Raju et al. (2015) in their work on the FT-IR spectrum, molecular structure, and vibrational analysis of related compounds (Rahul Raju et al., 2015).
Spectroscopic and Supramolecular Studies
Further research on derivatives of chloramphenicol, for instance, reveals significant insights into hydrogen bonding and the role of non-conventional hydrogen bonds in stabilizing molecular structures, as examined through vibrational spectroscopy (Raman and infrared) and supported by DFT calculations. This approach aids in understanding the supramolecular arrangements and interactions within crystalline structures (R. F. Fernandes et al., 2017).
Synthetic Applications and Biological Activity
Research involving the synthesis and characterization of novel compounds, such as those incorporating the 4-oxobutanoic acid moiety, explores their potential applications, including in the development of sensitive assays for detecting residues in agricultural samples or as probes for bioimaging and diagnostics. For instance, the development of a sensitive ELISA for analyzing organophosphorus insecticides in fruit samples showcases the utility of synthesizing haptens with a structural resemblance to the target compound, demonstrating the broad applicability of such chemical frameworks in analytical chemistry (Qi Zhang et al., 2008).
Drug Design and Molecular Docking
The exploration of non-steroidal anti-inflammatory drugs (NSAIDs) as donor ligands in organotin(IV) derivatives highlights another dimension of research, focusing on the synthesis, spectroscopic characterization, and investigation of biological applications. This line of work examines the potential of structurally related compounds in medicinal chemistry, including their interactions with biological targets and the implications for drug design and development (S. Shahzadi et al., 2005).
Propiedades
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-(3-fluoroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5/c1-27-17-7-6-13(10-18(17)28-2)8-9-22-16(20(25)26)12-19(24)23-15-5-3-4-14(21)11-15/h3-7,10-11,16,22H,8-9,12H2,1-2H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEJOJWPCMDAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC(=CC=C2)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

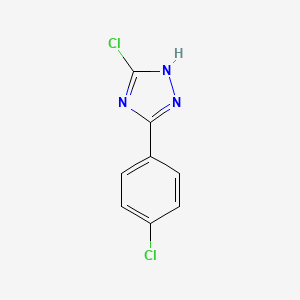
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2829371.png)

![N-(tert-butyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2829375.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2829378.png)

![N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829381.png)
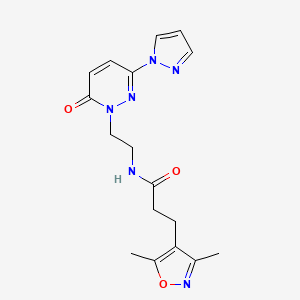
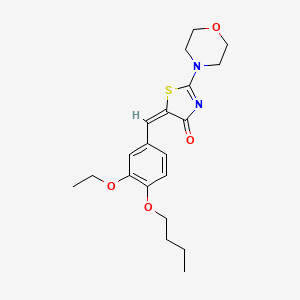
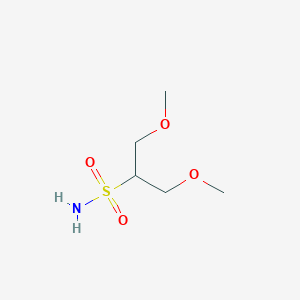
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2829389.png)
![6-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2829390.png)
